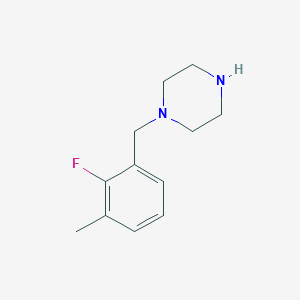

1-(2-Fluoro-3-methylbenzyl)piperazine

Description

Significance of the Benzylpiperazine Scaffold in Contemporary Medicinal Chemistry Research

The piperazine (B1678402) ring is a frequently utilized heterocyclic motif in the development of bioactive molecules and is considered a "privileged scaffold" in drug design. nih.govmdpi.com Its prevalence is due to a combination of desirable physicochemical properties, including its typical basicity, high water solubility, and ability to serve as a versatile linker or pharmacophore. nih.govnih.gov The piperazine scaffold is a key component in numerous drugs approved by the Food and Drug Administration (FDA) across a wide range of therapeutic areas. mdpi.comnih.gov

Specifically, the benzylpiperazine moiety, which consists of a piperazine ring attached to a benzyl (B1604629) group, is of significant interest in medicinal chemistry. This structural framework is found in compounds targeting the central nervous system (CNS). nih.govresearchgate.neteuropa.eu For instance, 1-Benzylpiperazine (BZP) itself is known to be a CNS stimulant. europa.eu Researchers have leveraged the benzylpiperazine scaffold to design molecules with various pharmacological activities, including:

Antidepressant and Anxiolytic Agents: The scaffold has been explored for developing treatments for neurological and psychological disorders. researchgate.netwisdomlib.org

Sigma-1 Receptor Ligands: Benzylpiperazine derivatives have been developed as potent and selective ligands for the sigma-1 (σ1) receptor, which is implicated in several CNS diseases like Alzheimer's disease, Parkinson's disease, and schizophrenia. acs.orgnih.gov

HDAC6 Inhibitors: By incorporating a benzylpiperazine unit into the structure of histone deacetylase 6 (HDAC6) inhibitors, researchers have successfully created CNS-penetrant compounds with potential antidepressant activity. nih.govnih.gov

Antimicrobial and Anticancer Agents: The versatility of the piperazine ring allows for its incorporation into molecules designed to combat infectious diseases and cancers. mdpi.commdpi.com

The two nitrogen atoms of the piperazine ring provide opportunities for substitution, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets and improve its pharmacokinetic profile. mdpi.commdpi.com

Strategic Role of Fluorine Substitution in Bioactive Molecules and Drug Design

The introduction of fluorine atoms into bioactive molecules is a widely used and powerful strategy in modern drug design. researchgate.netnih.gov Fluorine possesses a unique combination of properties that can profoundly influence a molecule's biological activity. nih.gov As the most electronegative element, its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. nih.goveurekaselect.com

Key advantages of fluorine substitution in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. researchgate.netnih.govresearchgate.net

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier (BBB). mdpi.combenthamscience.comresearchgate.net This is particularly crucial for drugs targeting the CNS. researchgate.netnih.gov

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines in the piperazine ring. This can influence the compound's ionization state at physiological pH, affecting its solubility, receptor binding, and cell permeability. researchgate.net

Improved Binding Affinity: Fluorine can alter the conformation of a molecule or participate in favorable interactions (such as electrostatic or hydrogen-bond interactions) with target proteins, leading to enhanced binding affinity and potency. researchgate.netresearchgate.netbenthamscience.com

The strategic placement of fluorine can therefore be used to solve specific problems in drug development, such as poor BBB penetration or rapid metabolism, turning a promising compound into a viable drug candidate. eurekaselect.com

Overview of Research Trajectories for 1-(2-Fluoro-3-methylbenzyl)piperazine and Related Analogues

While specific published research focusing exclusively on this compound is not extensive in peer-reviewed literature, the research trajectories for structurally related analogues are well-documented. The investigation of this class of compounds generally follows the rationale of combining the privileged benzylpiperazine scaffold with strategic fluorine and methyl substitutions to modulate CNS activity.

Research on fluorinated benzylpiperazine analogues has been particularly fruitful in the development of probes for medical imaging and as potential therapeutics for neurological disorders. A significant area of research involves the development of ligands for the sigma-1 (σ1) receptor. For example, derivatives such as [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine have been synthesized and evaluated as agents for positron emission tomography (PET) imaging of σ1 receptors in the brain. nih.gov This research highlights the utility of the fluorobenzylpiperazine core in creating CNS-penetrant molecules that can be used to study diseases like Alzheimer's and schizophrenia. nih.gov

Another important research trajectory is the development of neurokinin 1 (NK₁) receptor antagonists. The compound Vestipitant, or 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, showcases a related C-phenylpiperazine scaffold where fluoro and methyl substitutions on the phenyl ring were critical for achieving high in vitro potency and selectivity. researchgate.net This line of research demonstrates a strategy of exploring substitutions on the aromatic ring connected to the piperazine core to optimize pharmacological profiles.

The combination of a fluorine atom at the 2-position and a methyl group at the 3-position on the benzyl ring of the title compound represents a specific substitution pattern aimed at fine-tuning the molecule's properties. The ortho-fluoro substitution can influence the conformation of the benzyl group relative to the piperazine ring, while the adjacent methyl group adds steric bulk and lipophilicity. These substitutions are intended to modulate receptor binding affinity and selectivity, as well as pharmacokinetic properties like metabolic stability and brain penetration.

| Compound/Analogue Class | Therapeutic Target/Application | Role of Fluorine/Methyl Substitution | Reference(s) |

|---|---|---|---|

| Fluorinated Benzylpiperazines | Sigma-1 (σ1) Receptor Imaging (PET) | Enhances brain penetration; allows for radiolabeling with ¹⁸F. | nih.gov |

| Vestipitant (a fluoro-methylphenylpiperazine) | Neurokinin 1 (NK₁) Receptor Antagonist | Key for high in vitro potency and selectivity. | researchgate.net |

| Benzylpiperazine-based HDAC6 Inhibitors | Histone Deacetylase 6 (HDAC6) | The benzylpiperazine moiety acts as a shuttle for drug delivery to the brain. | nih.gov, nih.gov |

| General Benzylpiperazine Derivatives | CNS Stimulants, Serotonin (B10506)/Dopamine (B1211576) Modulators | Aromatic substitutions modulate potency and effects on various neurotransmitter systems. | researchgate.net, europa.eu |

Defined Scope and Core Objectives for Scholarly Investigation of the Compound

The scholarly investigation of this compound is predicated on a structure-activity relationship (SAR) analysis based on its constituent parts. Given the limited direct research on this specific molecule, the core objectives are:

To systematically evaluate the established roles of the benzylpiperazine scaffold as a privileged structure in medicinal chemistry, particularly for CNS-active agents.

To analyze the strategic impact of ortho-fluorine and meta-methyl substitutions on the benzyl ring, drawing parallels from existing knowledge in fluorine chemistry and drug design.

To contextualize the potential pharmacological profile of the title compound by examining the research findings and therapeutic applications of its close structural analogues.

To provide a foundational understanding of the compound's potential by integrating the known properties of its core components, thereby guiding future empirical research and development efforts.

This investigation will focus strictly on the chemical and medicinal chemistry aspects of the compound, based on an analysis of existing literature on related structures, without speculating on specific therapeutic uses or biological data that has not been published.

Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-[(2-fluoro-3-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17FN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |

InChI Key |

IWCQORJDKLBZIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CN2CCNCC2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes to 1-(2-Fluoro-3-methylbenzyl)piperazine

The synthesis of N-alkylated piperazines is a well-trodden path in organic chemistry, with several reliable methods available for forging the N-benzyl bond.

The most direct methods for synthesizing this compound involve either direct N-alkylation or reductive amination.

N-Alkylation: This classical approach involves the reaction of piperazine (B1678402) with a suitable benzyl (B1604629) electrophile, such as 2-fluoro-3-methylbenzyl chloride or bromide. Piperazine, acting as a nucleophile, displaces the halide to form the desired product. nih.govorgsyn.org To favor monosubstitution over the formation of the 1,4-dibenzylpiperazine (B181160) byproduct, a large excess of piperazine is typically used. Alternatively, one of the piperazine nitrogens can be temporarily protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen, followed by a deprotection step. nih.gov

Reductive Amination: This powerful and widely used method provides an alternative route. It involves the reaction of piperazine with 2-fluoro-3-methylbenzaldehyde. nih.gov The initial reaction forms a hemiaminal intermediate which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, to yield the final N-benzylated piperazine. nih.gov Reductive amination is often preferred for its mild conditions and high yields. nih.gov

Achieving high efficiency and yield, particularly for large-scale synthesis, requires careful optimization of reaction parameters. For the N-alkylation of piperazine with 2-fluoro-3-methylbenzyl halide, key variables include the choice of solvent, base, temperature, and stoichiometry. The use of a non-polar solvent can minimize side reactions, while the addition of a base (e.g., K₂CO₃, Et₃N) is necessary to scavenge the hydrogen halide byproduct. For reductive amination, the choice of reducing agent and the control of pH are critical to ensure efficient iminium ion formation and subsequent reduction without affecting the aldehyde starting material.

Below is a hypothetical data table illustrating the optimization of an N-alkylation reaction, based on common principles in synthetic chemistry.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | K₂CO₃ | 80 | 75 |

| 2 | DMF | K₂CO₃ | 80 | 82 |

| 3 | Acetonitrile | Et₃N | 80 | 65 |

| 4 | DMF | K₂CO₃ | 60 | 78 |

| 5 | Toluene | K₂CO₃ | 110 | 72 |

Stereochemical Control and Asymmetric Synthesis Approaches

The parent molecule, this compound, is achiral. However, the introduction of substituents onto the carbon atoms of the piperazine ring can create one or more stereocenters, necessitating stereochemical control. The development of asymmetric syntheses for carbon-substituted piperazines is a significant area of research, as the stereochemistry of a drug molecule can profoundly impact its pharmacological activity. rsc.orgscispace.com

Should a chiral analogue of this compound be desired, several strategies could be employed:

Chiral Pool Synthesis: Starting from readily available chiral materials, such as amino acids, one can construct the chiral piperazine core. nih.gov For example, a chiral diamine precursor can be cyclized to form the piperazine ring, which is then N-benzylated.

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts to control the stereoselectivity of a reaction is a highly efficient approach. For instance, a palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of piperazin-2-ones, which can then be converted to chiral piperazines. nih.govbeilstein-journals.org

Derivatization Strategies and Analogue Design for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, medicinal chemists synthesize a library of related analogues to establish a structure-activity relationship (SAR). nih.gov This involves systematically modifying different parts of the molecule and assessing how these changes affect its biological activity.

The rational design of new compounds is often guided by computational modeling and an understanding of the target biological receptor. nih.govnih.gov For this compound, derivatization can be explored at three main positions: the benzyl ring, the second nitrogen of the piperazine (N4), and the carbon atoms of the piperazine ring.

The table below outlines potential modifications for an SAR study.

| Modification Site | R¹ (Benzyl Ring) | R² (Piperazine N4) | R³ (Piperazine C-atoms) | Rationale |

|---|---|---|---|---|

| Benzyl Ring | -H, -Cl, -OCH₃, -CF₃ | -H | -H | Probe electronic and steric effects on the aromatic ring. |

| Piperazine N4 | 2-F, 3-CH₃ | -CH₃, -Cyclopropyl, -Phenyl | -H | Evaluate impact of size and basicity of the second nitrogen. |

| Piperazine C-atoms | 2-F, 3-CH₃ | -H | -CH₃, -Phenyl | Explore conformational constraints and introduce chirality. |

This systematic approach allows for the identification of key structural features responsible for biological activity and can lead to the development of more potent and selective lead compounds. nih.gov

The ability to selectively functionalize specific positions on the molecule is crucial for analogue synthesis.

Piperazine Ring: In this compound, the N4 nitrogen is a secondary amine and is the most nucleophilic and sterically accessible site for further functionalization, such as alkylation, acylation, or arylation. ambeed.com Direct C-H functionalization of the piperazine ring is more challenging but represents a modern and efficient strategy to introduce substituents on the carbon skeleton. beilstein-journals.orgnih.gov These methods often employ transition metal catalysis or photoredox catalysis to activate the C-H bonds adjacent to the nitrogen atoms. beilstein-journals.orgnih.gov

Benzyl Moiety: The benzyl ring can be functionalized via electrophilic aromatic substitution. The directing effects of the existing substituents must be considered. The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. The combined influence of these groups will direct incoming electrophiles to the C4, C5, and C6 positions of the ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Application of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for pharmacologically relevant molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the application of green chemistry principles to the key synthetic transformation—N-alkylation of piperazine—provides a clear framework for developing more sustainable manufacturing processes.

The conventional synthesis of this compound would likely involve the N-alkylation of piperazine with a suitable 2-fluoro-3-methylbenzyl halide (e.g., chloride or bromide). This reaction is typically carried out in the presence of a base in an organic solvent. Green chemistry offers several avenues to improve the environmental footprint of this process.

Greener Solvents and Solvent-Free Conditions

A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents. Traditional solvents for N-alkylation reactions often include chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF), which have significant health and environmental concerns. Greener alternatives that could be employed in the synthesis of this compound include:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and offer more favorable environmental profiles than many traditional solvents.

Propylene Carbonate (PC): This is a biodegradable and low-toxicity solvent that has been shown to be effective for N-alkylation reactions. In some cases, PC can act as both the solvent and the reactant, eliminating the need for genotoxic alkyl halides. nih.govresearchgate.net

Solvent-Free Reactions: Conducting the reaction without a solvent, or "neat," is another highly effective green approach. This can be facilitated by techniques such as microwave irradiation or the use of phase-transfer catalysts.

The choice of a greener solvent would be contingent on the solubility of the reactants and the compatibility with the reaction conditions.

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

Conventional heating methods are often energy-intensive and can lead to longer reaction times and the formation of byproducts. Microwave and ultrasound irradiation are two key technologies in green chemistry that can enhance reaction rates and yields.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. This is due to the direct and efficient heating of the reaction mixture, which can lead to higher yields and cleaner reaction profiles.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can also accelerate reactions, particularly in heterogeneous systems. The cavitation effects produced by ultrasound can increase the surface area of reactants and enhance mass transfer.

Both techniques offer the potential for significant energy savings and improved process efficiency in the synthesis of this compound.

Catalysis and Alternative Reagents

The use of catalysts can improve the atom economy of a reaction by enabling alternative reaction pathways with lower activation energies.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. rsc.orgacsgcipr.orghuji.ac.il In the N-alkylation of piperazine, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of a base and an organic solution of the benzyl halide and piperazine. This can eliminate the need for anhydrous conditions and hazardous organic bases. researchgate.netresearchgate.net Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for such reactions.

Alternative Alkylating Agents: Instead of using potentially hazardous benzyl halides, greener alternatives can be considered. For instance, the reaction could potentially be carried out with 2-fluoro-3-methylbenzyl alcohol in the presence of a suitable catalyst. acs.org

Data on Green Synthetic Approaches for N-Alkylation

While specific data for the green synthesis of this compound is not available, the following table summarizes the potential benefits of applying green chemistry principles to the N-alkylation of piperazines, based on general findings in the field.

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Advantages |

| Solvent | Dichloromethane, DMF | Water, 2-MeTHF, CPME, Propylene Carbonate, Solvent-free | Reduced toxicity and environmental impact, easier workup, potential for solvent recycling. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound irradiation | Shorter reaction times, lower energy consumption, potentially higher yields and purity. |

| Catalysis/Reagents | Stoichiometric strong organic bases | Phase-transfer catalysis (e.g., TBAB) with inorganic bases (e.g., K₂CO₃) | Use of less hazardous and cheaper bases, milder reaction conditions, easier separation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the modern demands of the pharmaceutical and chemical industries.

Pre-clinical Research Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and databases, detailed pre-clinical data regarding the molecular interactions and biological target engagement of the chemical compound This compound is not available.

Extensive queries were conducted to locate specific research findings on this compound's receptor binding profiles, enzyme inhibition kinetics, and its modulatory effects on ion channels or transporter functions. These searches, aimed at uncovering in vitro radioligand binding assays, competition binding assays, and assessments of enzyme-compound interactions, did not yield specific results for this compound.

While the broader class of piperazine derivatives has been the subject of extensive pharmacological research, with various analogues showing affinity for a range of biological targets including G-protein coupled receptors (GPCRs), serotonin (B10506) receptors, and dopamine (B1211576) receptors, no specific data sheets, peer-reviewed articles, or pre-clinical study results could be found for the exact molecule .

Consequently, it is not possible to provide an article with the requested detailed sections on receptor subtype selectivity, ligand displacement, enzyme inhibition mechanisms, or ion channel modulation that is strictly focused on this compound. Information on related but structurally distinct compounds cannot be substituted, as per the specific constraints of the request.

Molecular Interactions and Biological Target Engagement Pre Clinical Focus

Identification and Validation of Unexplored Molecular Targets through Proteomic and Biochemical Approaches

Currently, there are no publicly available studies that have utilized proteomic or comprehensive biochemical approaches to identify and validate unexplored molecular targets of 1-(2-Fluoro-3-methylbenzyl)piperazine. Such studies are crucial in modern drug discovery to elucidate the mechanism of action of a compound and to identify potential new therapeutic applications. Proteomic profiling would enable the identification of proteins that directly or indirectly interact with the compound, offering insights into its cellular pathways and potential off-target effects. Similarly, biochemical assays are essential for validating these interactions and quantifying the compound's potency and selectivity for specific targets. The absence of this data for this compound means that its full pharmacological profile is yet to be determined.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses for this compound are not available in the current body of scientific literature. Such analyses are fundamental to understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties.

Pharmacophore modeling for piperazine-based compounds often points to the importance of the basic nitrogen atom of the piperazine (B1678402) ring for forming key interactions with biological targets, typically through hydrogen bonding or ionic interactions. The benzyl (B1604629) moiety generally occupies a hydrophobic pocket within the binding site. However, for this compound specifically, the precise arrangement of these features and their spatial relationships, which are critical for molecular recognition at its potential biological targets, have not been elucidated. Without experimental data, any proposed pharmacophore model would be purely speculative.

The introduction of fluorine and methyl groups onto the benzyl ring can significantly modulate a compound's biological activity. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can influence binding affinity and metabolic stability. The methyl group, being hydrophobic, can enhance binding through van der Waals interactions and affect the compound's lipophilicity.

The specific placement of the fluorine at the 2-position and the methyl group at the 3-position of the benzyl ring in this compound creates a unique electronic and steric profile. However, without comparative biological data for this compound and its analogues, a quantitative assessment of the impact of these substituents on binding efficacy and selectivity remains unfeasible. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating and steric bulk of the methyl group at these specific positions is complex and requires dedicated studies to be fully understood.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Metabolite Identification in Pre-clinical Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of 1-(2-Fluoro-3-methylbenzyl)piperazine. This technique provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent molecule. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally observed mass, providing strong evidence for the compound's identity.

In the context of pre-clinical research, HRMS, often coupled with liquid chromatography (LC-HRMS), is crucial for identifying potential metabolites. Studies on structurally related benzylpiperazine compounds have shown that metabolic pathways often involve hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. mdma.chwikipedia.orgresearchgate.net For this compound, potential phase I metabolic transformations would include hydroxylation of the benzyl (B1604629) ring or the piperazine ring, N-dealkylation, and oxidative cleavage of the piperazine ring. HRMS can detect these metabolites in complex biological matrices like plasma and urine by identifying the corresponding mass shifts.

Below is a table of potential metabolites of this compound that could be identified using HRMS.

| Potential Metabolite | Transformation | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Parent Compound | - | C₁₂H₁₇FN₂ | 208.1376 |

| Hydroxylated Metabolite | Aromatic or Aliphatic Hydroxylation | C₁₂H₁₇FN₂O | 224.1325 |

| N-Dealkylated Metabolite | Removal of benzyl group | C₄H₁₀N₂ | 86.0844 |

| Piperazine Ring Cleavage Product | Oxidative degradation | C₁₀H₁₃FNO | 182.0981 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis (e.g., 1D, 2D NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the 2-fluoro-3-methylbenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The benzylic protons would likely appear as a singlet or a doublet (due to coupling with fluorine) around δ 3.5-4.0 ppm. The piperazine protons would resonate as multiplets in the upfield region (typically δ 2.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the range of δ 110-165 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon would be expected around δ 60-70 ppm, while the piperazine carbons would resonate at approximately δ 45-55 ppm.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom on the benzyl group. The chemical shift of this signal is sensitive to the electronic environment and would be expected in the typical range for aryl fluorides.

A summary of expected NMR data is presented in the table below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity/Coupling |

| ¹H | Aromatic (C₆H₃) | 7.0 - 7.5 | Multiplets |

| ¹H | Benzylic (CH₂) | 3.5 - 4.0 | Singlet or Doublet |

| ¹H | Piperazine (CH₂) | 2.5 - 3.5 | Multiplets |

| ¹³C | Aromatic (C₆H₃) | 110 - 165 | Singlets and Doublets (due to C-F coupling) |

| ¹³C | Benzylic (CH₂) | 60 - 70 | Singlet |

| ¹³C | Piperazine (CH₂) | 45 - 55 | Singlets |

| ¹⁹F | Aromatic (C-F) | -110 to -140 | Multiplet |

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., HPLC-UV/DAD, GC-MS, GC-FID, Chiral Chromatography)

Chromatographic techniques are essential for determining the purity of this compound, separating it from any impurities or isomers, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a standard method for purity assessment. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a pH modifier like formic acid or trifluoroacetic acid. The purity is determined by integrating the peak area of the main compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. For piperazine derivatives, it provides characteristic fragmentation patterns that aid in structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent fragment ion corresponding to the 2-fluoro-3-methylbenzyl cation (m/z 125) and fragments arising from the piperazine ring (e.g., m/z 56, 70).

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable technique for quantitative analysis due to its high precision and wide linear range. It is often used for determining the assay of the compound.

Chiral Chromatography: Although this compound is not a chiral molecule, chiral chromatography is a critical technique for related chiral piperazine derivatives. This method uses a chiral stationary phase to separate enantiomers, which is vital in pharmaceutical development as different enantiomers can have distinct pharmacological and toxicological profiles.

A typical set of chromatographic conditions for the analysis of benzylpiperazine derivatives is outlined below.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV/DAD (e.g., 254 nm) | Purity Assessment, Quantitative Analysis |

| GC-MS | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) | Identification, Impurity Profiling |

| GC-FID | Capillary (e.g., DB-1, 30 m x 0.25 mm) | Helium | Flame Ionization | Quantitative Assay |

X-ray Crystallography for Ligand-Target Complex Structures and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, obtaining a single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule. This would reveal the spatial arrangement of the 2-fluoro-3-methylbenzyl group relative to the piperazine ring.

Furthermore, in drug discovery research, X-ray crystallography is instrumental in elucidating the binding mode of a ligand to its biological target, such as a receptor or enzyme. By co-crystallizing this compound with its target protein, researchers can visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological activity. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected vibrations include:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (piperazine and methyl): around 2800-3000 cm⁻¹

C=C stretching (aromatic ring): around 1450-1600 cm⁻¹

C-N stretching: around 1100-1300 cm⁻¹

C-F stretching: a strong band typically in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The technique is particularly useful for studying molecular symmetry and can be used to analyze samples in aqueous solutions.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification and to study changes in molecular structure and interactions.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the structural or physicochemical properties of compounds with their biological activities or properties. conicet.gov.armdpi.com These models are fundamental for predicting the behavior of novel compounds and for guiding the design of molecules with enhanced characteristics. researchgate.net

In the context of 1-(2-Fluoro-3-methylbenzyl)piperazine, a QSAR model could be developed to predict its potential biological activity against a specific target. This involves compiling a dataset of structurally similar piperazine (B1678402) derivatives with known activities and calculating a range of molecular descriptors for each. mdpi.com These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Multiple Linear Regression (MLR) is a common technique used to build QSAR models, creating a linear equation that relates the descriptors to the activity. mdpi.commdpi.com For a series of piperazine derivatives, a hypothetical QSAR model might look like:

pIC₅₀ = a(logP) + b(TPSA) + c(E_HOMO) + d

Here, pIC₅₀ represents the predicted biological activity, logP (lipophilicity), TPSA (Topological Polar Surface Area), and E_HOMO (Energy of the Highest Occupied Molecular Orbital) are the descriptors, and a, b, c, and d are coefficients determined by the regression analysis. mdpi.com The robustness and predictive power of such models are assessed through internal and external validation techniques. researchgate.net

Table 1: Example Molecular Descriptors for QSAR/QSPR Modeling of Piperazine Derivatives

| Descriptor Type | Specific Descriptor | Potential Influence on this compound |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. mdpi.com |

| Steric | Molecular Volume | Affects how the molecule fits into a receptor's binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and absorption. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties, such as blood-brain barrier penetration. mdpi.com |

| Constitutional | Molecular Weight | A fundamental property influencing various pharmacokinetic parameters. |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org This model serves as a 3D query for virtual screening of large compound databases to discover new potential ligands with different chemical scaffolds but similar interaction patterns. nih.govmedsci.org

For this compound, a pharmacophore model could be generated based on its interaction with a known protein target. Key features might include:

A Hydrogen Bond Acceptor: The nitrogen atoms of the piperazine ring.

Aromatic Ring: The fluoro-methyl-substituted benzene (B151609) ring.

Hydrophobic Feature: The methyl group and the aromatic ring itself.

This pharmacophore hypothesis would be used to filter databases like ZINC or ChemDiv, identifying compounds that match the defined spatial arrangement of these features. nih.govfrontiersin.org The retrieved "hits" are then prioritized based on a fitness score, which quantifies how well they align with the pharmacophore model. nih.gov This process significantly narrows down the number of compounds for further computational analysis, such as molecular docking.

Table 2: Hypothetical Pharmacophore Features for a this compound-based Ligand

| Pharmacophore Feature | Corresponding Moiety in Compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Piperazine Nitrogen | Interaction with donor residues (e.g., Asn, Gln) in a protein active site. |

| Aromatic Ring (R) | 2-Fluoro-3-methylphenyl group | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic (H) | Methyl group, Benzyl (B1604629) moiety | van der Waals interactions within a hydrophobic pocket. |

Molecular Docking and Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction through a scoring function. nih.gov For this compound, docking studies can elucidate its binding mode within a receptor's active site. For instance, studies on similar 1-fluorobenzyl-piperazine derivatives have shown key interactions with residues in target proteins. researchgate.net Docking could reveal that the piperazine ring forms hydrogen bonds with polar amino acids, while the 2-fluoro-3-methylbenzyl group occupies a hydrophobic pocket, with the fluorine atom potentially forming specific halogen bonds. indexcopernicus.com

Following docking, Molecular Dynamics (MD) simulations are performed to analyze the stability and conformational behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation tracks the movements of atoms in the system, providing insights into the flexibility of the ligand and protein and the persistence of key interactions. indexcopernicus.com Analysis of the simulation trajectory can include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. indexcopernicus.com Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can provide a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com

Table 3: Potential Intermolecular Interactions for this compound from Docking Studies

| Interaction Type | Potential Interacting Moiety | Example Protein Residue |

|---|---|---|

| Hydrogen Bonding | Piperazine Nitrogen | Aspartate, Glutamate, Serine |

| Hydrophobic | Benzyl group, Methyl group | Leucine, Valine, Isoleucine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine |

| Halogen Bonding | Fluorine atom | Carbonyl oxygen of the protein backbone |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Using Computational Algorithms

In silico ADMET prediction is crucial for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. researchgate.net Various computational models and algorithms are used to predict these properties for compounds like this compound based solely on its molecular structure. scispace.comrjptonline.org

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted. The "BOILED-Egg" model can visually assess a compound's potential for passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. scispace.com

Distribution: Predictions include BBB penetration and plasma protein binding. The lipophilicity and polar surface area are key determinants for distribution.

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to drug-drug interactions. scispace.com

Excretion: Properties related to renal clearance can be estimated.

Toxicity: Potential for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) can be computationally assessed.

Platforms like SwissADME and PreADMET are commonly used to generate these predictions. scispace.comrjptonline.org For this compound, these tools would likely predict good intestinal absorption and potential to cross the blood-brain barrier, common for piperazine-containing compounds.

Table 4: Representative In Silico ADMET Predictions for a Piperazine Derivative

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Compound may have central nervous system effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low potential for being carcinogenic. |

| Drug-Likeness | Compliant (Lipinski's Rule of 5) | Favorable physicochemical properties for a potential oral drug. scispace.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. For this compound, DFT can be used to determine its optimized 3D geometry, conformational preferences (e.g., chair vs. boat conformation of the piperazine ring), and the distribution of electron density. ijcce.ac.ir

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, typically red) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential, blue) regions, prone to nucleophilic attack. For this compound, negative potential would be expected around the fluorine atom and piperazine nitrogens.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. mdpi.com

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental data (e.g., from FT-IR spectroscopy) to confirm the molecular structure. mdpi.com

These calculations help rationalize the molecule's reactivity, stability, and intermolecular interaction potential from a fundamental electronic perspective.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

Pre Clinical Biological Research Models and Methodologies

In Vitro Cell-Based Assays for Functional Characterization and Cellular Pathway Modulation

In vitro cell-based assays are fundamental in early-stage drug discovery to determine a compound's biological activity and mechanism of action at a cellular level. lonza.com For a compound like 1-(2-Fluoro-3-methylbenzyl)piperazine, these assays would elucidate its effects on specific cellular targets and pathways.

Reporter Gene Assays: These assays are used to investigate whether the compound activates or inhibits a specific signaling pathway. For instance, if this compound is hypothesized to target a G-protein-coupled receptor (GPCR), a reporter gene assay could be designed where the activation of the receptor leads to the expression of a measurable protein like luciferase or β-galactosidase. The amount of reporter protein produced would correlate with the compound's activity at the receptor.

Calcium Flux Assays: Many neurotransmitter receptors, upon activation, trigger the release of intracellular calcium stores. researchgate.net Calcium flux assays utilize fluorescent dyes that bind to calcium, allowing for the real-time measurement of changes in intracellular calcium concentration upon application of the compound. researchgate.net This provides insight into the compound's functional activity at these receptors. For example, if the compound is an agonist at a specific receptor, an increase in fluorescence would be observed.

Cell Viability Assays: To distinguish between specific pharmacological effects and general cellular toxicity, cell viability assays like the MTT or ATP assays are employed. nih.govnih.gov These assays measure the metabolic activity of cells, providing a quantitative assessment of cell health. nih.gov For mechanistic studies, these assays can help confirm that observed functional effects are not simply a result of cytotoxicity.

Below is an illustrative data table representing hypothetical results from such assays for this compound.

| Assay Type | Target/Pathway | Measurement | Hypothetical Result for this compound |

| Reporter Gene Assay | 5-HT2A Receptor | Luciferase Activity (RLU) | EC50 = 150 nM |

| Calcium Flux Assay | Dopamine (B1211576) D2 Receptor | Fluorescence Intensity | IC50 = 320 nM |

| Cell Viability Assay | SH-SY5Y Neuroblastoma Cells | % Viability (MTT) | >95% at 10 µM |

Organotypic Slice Cultures and Primary Neuronal Cultures for Neurobiological Investigations

To study the effects of this compound in a more physiologically relevant context, organotypic slice cultures and primary neuronal cultures are utilized. These models preserve some of the complex cellular architecture and synaptic connectivity of the brain. nih.govnih.gov

Organotypic Slice Cultures: These are thin sections of brain tissue, often from regions like the hippocampus or cortex, that are kept alive in culture for extended periods. nih.govnih.gov They allow for the study of the compound's effects on neuronal firing, synaptic plasticity, and network activity within a preserved local circuit. Electrophysiological recordings, such as multi-electrode array (MEA) recordings, can be used to assess changes in spontaneous and evoked neuronal activity.

Primary Neuronal Cultures: These cultures consist of dissociated neurons from specific brain regions of embryonic or neonatal rodents. nih.govnih.gov They are a valuable tool for studying the compound's effects on specific neuronal populations and for conducting more detailed mechanistic studies at the single-cell level, such as patch-clamp electrophysiology to examine effects on ion channels. nih.gov

In Vivo Animal Models for Proof-of-Concept Studies on Target Engagement and Biological Mechanisms

In vivo animal models are essential for understanding how a compound's in vitro activity translates to a whole-organism level. For a compound like this compound, these studies would focus on confirming target engagement and exploring the biological mechanisms in a living system.

Receptor Occupancy Studies: These studies, often using techniques like positron emission tomography (PET) with a radiolabeled ligand, can determine the extent to which the compound binds to its intended target in the brain at various concentrations. nih.gov This is crucial for establishing a relationship between the compound's concentration in the brain and its pharmacological effect.

Behavioral Pharmacology for Mechanistic Insights: Behavioral assays in rodents can provide insights into the functional consequences of the compound's interaction with its target. nih.gov For example, if in vitro data suggest an interaction with serotonin (B10506) receptors, specific behavioral models sensitive to serotonergic modulation would be employed. It is important to note that these studies are designed to understand the mechanism of action, not to assess therapeutic efficacy. An example of a mechanistic behavioral study is drug discrimination, where animals are trained to distinguish between a known drug and a vehicle, and then tested with the novel compound to see if it produces similar subjective effects. nih.gov

The following table provides a hypothetical summary of findings from in vivo mechanistic studies.

| Model/Technique | Species | Measurement | Hypothetical Finding for this compound |

| Receptor Occupancy (PET) | Non-human Primate | % Receptor Occupancy | 80% occupancy at 1 mg/kg |

| Head-twitch Response | Mouse | Number of Head Twitches | Dose-dependent increase |

| Prepulse Inhibition | Rat | % Inhibition of Startle | Reversal of PCP-induced deficit |

Development and Application of this compound as a Pharmacological Research Probe

A well-characterized compound with high potency and selectivity can become a valuable pharmacological research probe. If this compound is found to have such properties for a specific target, it could be used by researchers to investigate the role of that target in various physiological and pathological processes. For example, if it is a highly selective antagonist for a novel receptor, it could be used to elucidate the function of that receptor in different brain circuits and behaviors. The development of a radiolabeled version of the compound would further enhance its utility as a probe for in vitro autoradiography and in vivo PET imaging. nih.gov

Integration with High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies for Library Evaluation

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with activity against a specific biological target. nih.govsygnaturediscovery.comnuvisan.com this compound itself could be a product of an HTS campaign. Subsequently, derivatives of this compound could be synthesized to create a focused chemical library. This library would then be evaluated using HTS to identify compounds with improved potency, selectivity, or other desirable properties.

High-Content Screening (HCS) is an extension of HTS that combines automated microscopy with sophisticated image analysis to measure multiple cellular parameters simultaneously. researchgate.net This technology could be used to evaluate a library of compounds based on this compound for their effects on complex cellular phenotypes, such as neurite outgrowth, synaptic protein expression, or receptor trafficking, providing a more detailed understanding of their structure-activity relationships. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Hypotheses Based on Identified Molecular Targets

The benzylpiperazine core is known to interact with a variety of molecular targets, primarily within the central nervous system. This polypharmacology, or the ability to interact with multiple targets, is a key area for future therapeutic exploration. For 1-(2-Fluoro-3-methylbenzyl)piperazine, research can be directed toward several promising targets.

One of the most significant targets for benzylpiperazine derivatives is the sigma-1 (σ1) receptor . nih.govacs.org This intracellular chaperone protein is involved in modulating various neurotransmitter systems and has been implicated in conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders. nih.gov Research has shown that substituents on the benzyl (B1604629) ring of piperazine (B1678402) derivatives can significantly influence their affinity and selectivity for sigma receptors. nih.gov The presence of a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity, combined with a methyl group, could fine-tune the interaction of this compound with the σ1 receptor. mdpi.com Future studies should, therefore, focus on characterizing the binding profile of this specific compound at σ1 and σ2 receptors to explore its potential as a novel analgesic or neuroprotective agent. nih.govacs.org

Furthermore, the benzylpiperazine class of compounds is well-known for its interaction with monoamine transporters , including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govwikipedia.org Unsubstituted benzylpiperazine (BZP) itself acts as a releasing agent and reuptake inhibitor for these neurotransmitters, leading to stimulant effects. nih.goveuropa.eunih.gov The 2-fluoro and 3-methyl substitutions on the benzyl ring would likely alter the potency and selectivity of the compound for these transporters. For instance, different substitutions can shift the activity profile from being more dopamine-selective to more serotonin-selective. nih.gov This opens up therapeutic hypotheses for conditions such as depression, ADHD, or substance use disorders, where modulation of monoaminergic systems is a key therapeutic strategy.

Finally, various benzylpiperazine and arylpiperazine analogs have shown affinity for different serotonin (5-HT) receptor subtypes , such as 5-HT1A, 5-HT2A, and 5-HT3. wikipedia.orgnih.govsemanticscholar.orgmdpi.com The specific substitution pattern of this compound could confer a unique binding profile at these receptors, suggesting potential applications in anxiety disorders, psychosis, or nausea.

A summary of potential molecular targets and associated therapeutic hypotheses is presented in Table 1.

| Molecular Target | Therapeutic Hypothesis | Rationale for this compound |

| Sigma-1 (σ1) Receptor | Neuropathic pain, Neuroprotection (e.g., in Alzheimer's or Parkinson's disease), Psychiatric disorders | Benzylpiperazine core is a known σ1 ligand; fluoro and methyl groups can modulate affinity and selectivity. nih.govnih.gov |

| Monoamine Transporters (DAT, NET, SERT) | Depression, ADHD, Substance Use Disorders, Appetite Suppression | BZP scaffold interacts with monoamine transporters; substitutions can alter potency and selectivity for dopamine, norepinephrine, and serotonin systems. nih.govwikipedia.org |

| Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A) | Anxiety, Depression, Psychosis | Arylpiperazine and benzylpiperazine derivatives are known to bind to various 5-HT receptor subtypes. nih.govsemanticscholar.orgmdpi.com |

Investigation of Advanced Drug Delivery Systems for Research Applications

For research purposes, particularly in preclinical in vivo studies, the formulation and delivery of compounds like this compound are critical. Advanced drug delivery systems can help overcome challenges such as poor solubility, rapid metabolism, and the need to cross the blood-brain barrier for CNS-active compounds.

One avenue of investigation is the use of nanoparticle-based delivery systems . These systems can protect the drug from degradation, control its release, and be engineered to target specific tissues or cells. For instance, piperazine-based compounds have been incorporated into systems designed to deliver siRNA to cancer cells, highlighting the versatility of the piperazine scaffold in drug delivery constructs. nih.govacs.org Similar principles could be applied to encapsulate this compound for controlled release in neurological studies.

Another area of interest is the development of permeation enhancers . Some piperazine derivatives have been shown to transiently increase the permeability of epithelial cell monolayers, which could be relevant for improving oral bioavailability or transport across biological barriers. acs.org Research into formulations that include such enhancers could improve the consistency and efficacy of the compound in experimental settings.

Integration with Systems Biology and Network Pharmacology Approaches for Polypharmacology Studies

The "one-target, one-drug" paradigm is increasingly being replaced by a more holistic understanding of drug action, particularly for compounds that exhibit polypharmacology. mdpi.combenthamscience.com Systems biology and network pharmacology are computational approaches that integrate data on drug-target interactions, protein-protein interactions, and disease pathways to understand the multifaceted effects of a drug. youtube.com

For a compound like this compound, which is predicted to interact with multiple targets (σ1 receptors, monoamine transporters, 5-HT receptors), a network pharmacology approach would be highly valuable. By constructing and analyzing interaction networks, researchers could:

Identify potential off-target effects that might not be obvious from single-target screening.

Uncover synergistic interactions between different targets that could be exploited for therapeutic benefit.

Repurpose the compound for new indications by identifying its impact on disease-specific molecular networks. mdpi.com

This approach is particularly relevant for CNS disorders, which often involve complex and interconnected signaling pathways.

Unaddressed Challenges and Future Opportunities in Benzylpiperazine Chemistry

The synthesis and development of benzylpiperazine derivatives present both challenges and opportunities. A significant challenge lies in the asymmetric synthesis of carbon-substituted piperazines. nih.govrsc.org While most existing piperazine-containing drugs are substituted at the nitrogen atoms, creating stereochemically defined substituents on the piperazine ring itself is more difficult. nih.govmdpi.com Developing efficient and stereoselective synthetic methods for C-substituted piperazines would open up a vast and underexplored chemical space for drug discovery. rsc.org

Another challenge is managing the potential for off-target effects and abuse liability , given the stimulant properties of many BZP derivatives. researchgate.net Future chemical modifications, such as the 2-fluoro-3-methylbenzyl substitution, could be strategically designed to retain desired therapeutic activity while minimizing unwanted psychoactive effects.

Opportunities lie in the continued exploration of structure-activity relationships (SAR). The systematic modification of the benzyl ring with different substituents (halogens, alkyl groups, etc.) and the exploration of different substitution patterns can lead to the discovery of highly potent and selective ligands for specific targets. nih.gov The fluorination of drug candidates, in particular, is a well-established strategy to improve pharmacokinetic properties, and its application to novel benzylpiperazine scaffolds remains a promising area of research. mdpi.com

Identification of Unexplored Biological Targets and Potential Research Applications for the Compound Class

While much of the research on benzylpiperazines has focused on their CNS effects, there may be unexplored biological targets and applications in other areas. The piperazine ring is a "privileged structure" in medicinal chemistry, found in a wide array of drugs with diverse therapeutic uses, including antihistamines, antifungals, and anticancer agents. rsc.org

Future research could involve screening this compound and related compounds against a broader panel of biological targets. For example, some arylpiperazine derivatives have shown potential as anticancer agents. nih.gov It would be worthwhile to investigate whether fluorinated benzylpiperazine derivatives exhibit cytotoxic activity against cancer cell lines.

Furthermore, the role of sigma receptors extends beyond the CNS, with involvement in cancer, inflammation, and cardiovascular function. This suggests that selective σ1 receptor ligands from the benzylpiperazine class could have therapeutic potential in oncology or inflammatory diseases. Broad, unbiased screening approaches could reveal unexpected biological activities and open up entirely new research avenues for this versatile class of compounds.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Fluoro-3-methylbenzyl)piperazine and its derivatives?

A two-step approach is commonly employed:

- Step 1 : React this compound with propargyl bromide in DMF using K₂CO₃ as a base to introduce alkyne functionality.

- Step 2 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with aryl azides to generate triazole derivatives.

Key reagents include CuSO₄·5H₂O and sodium ascorbate for click chemistry, with purification via silica gel chromatography (ethyl acetate/hexane) .

Q. Which analytical techniques are optimal for structural characterization and purity assessment?

- NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz and 101 MHz, respectively) in CDCl₃ with TMS as an internal standard to confirm substitution patterns and regiochemistry.

- LC-MS : Confirm molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) and purity (>95%).

- TLC : Monitor reaction progress using hexane/ethyl acetate (2:1) as the mobile phase .

Q. How can researchers evaluate the preliminary biological activity of this compound?

- Cytotoxicity Assays : Test against cancer cell lines (e.g., HCT-116, MCF7) using MTT or SRB assays.

- Molecular Docking : Screen against tyrosine kinases or serotonin receptors (e.g., 5-HT₂A) to predict binding affinity and mechanism .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for structurally complex derivatives?

- Coupling Reagents : Compare EDC/HOAt () vs. HBTU/TEA () for amide bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 min at 50°C) while maintaining regioselectivity .

- Purification : Use preparative HPLC for polar metabolites or isomers (e.g., trifluoromethylphenyl derivatives) .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Q. What strategies are effective for identifying metabolic pathways and toxicological profiles?

- Phase I Metabolism : Use GC-MS to detect hydroxylated metabolites (e.g., hydroxyl-3-trifluoromethylaniline) after enzymatic hydrolysis.

- Phase II Metabolism : Apply LC-MS/MS to identify glucuronidated or sulfated conjugates in rat urine models .

- Toxicological Screening : Implement systematic toxicological analysis (STA) with acid hydrolysis and microwave-assisted acetylation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for specific targets?

Q. What advanced techniques are recommended for analyzing receptor-ligand interactions?

- Radioligand Binding Assays : Use [³H]-labeled analogs to quantify affinity for dopamine (DAT) or serotonin (SERT) transporters.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics for G protein-coupled receptors (GPCRs) .

Methodological Considerations

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches using NMR and LC-MS.

- Multivariate Analysis : Apply PCA and LDA to Raman microspectroscopy data for distinguishing isomers (e.g., trifluoromethylphenyl positional isomers) .

- Thermodynamic Studies : Use potentiometric titration to assess metal-ligand complexation (e.g., Pd²⁺ or Pt²⁺) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.